Ac-YVAD-pNA
Ac-YVAD-pNA
Isoprenoids and isoprenols are key metabolic intermediates for biosynthesis of steroids, including cholesterol and hormones that regulate human reproduction or fertility, and post-translational modifications of proteins in signal transduction pathways for cell division and regulation of vesicular trafficking.
SH2-Domain containing inositol 5-phosphatases (SHIP1 & SHIP2) dephosphorylate the 5-position of PI(3,4,5)P3 generating PI(3,4)P2. SHIP2 is ubiquitously expressed while SHIP1 is only found in hematopoietic lineage cells. 3AC is a selective inhibitor of SHIP1 (EC50 = 10 μM) and shows no inhibition of the other isoform, SHIP2, at concentrations up to 1 mM. 3AC promotes apoptosis of SHIP1-expressing leukemia cells (KG-1) and multiple myeloma cells (OPM) suggesting SHIP1 inhibition is a potential drug target for blood cancers. Mice treated with 3AC show increased numbers of MIR cells in the spleen and lymph nodes and increased numbers of granulocytes.
N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine is a substrate whose amino acids YVAD have been shown to be a preferred cleavage site for caspase-1 and -4.
Ac-YVAD-pNA is a substrate whose amino acids YVAD have been shown to be a preferred cleavage site for caspase-1 and -4. Caspase activity can be quantified by colorimetric detection of free p-nitroanilide at 405 nm.
SH2-Domain containing inositol 5-phosphatases (SHIP1 & SHIP2) dephosphorylate the 5-position of PI(3,4,5)P3 generating PI(3,4)P2. SHIP2 is ubiquitously expressed while SHIP1 is only found in hematopoietic lineage cells. 3AC is a selective inhibitor of SHIP1 (EC50 = 10 μM) and shows no inhibition of the other isoform, SHIP2, at concentrations up to 1 mM. 3AC promotes apoptosis of SHIP1-expressing leukemia cells (KG-1) and multiple myeloma cells (OPM) suggesting SHIP1 inhibition is a potential drug target for blood cancers. Mice treated with 3AC show increased numbers of MIR cells in the spleen and lymph nodes and increased numbers of granulocytes.
N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine is a substrate whose amino acids YVAD have been shown to be a preferred cleavage site for caspase-1 and -4.
Ac-YVAD-pNA is a substrate whose amino acids YVAD have been shown to be a preferred cleavage site for caspase-1 and -4. Caspase activity can be quantified by colorimetric detection of free p-nitroanilide at 405 nm.
Brand Name:
Vulcanchem
CAS No.:
149231-66-3
VCID:
VC20880455
InChI:
InChI=1S/C29H36N6O10/c1-15(2)25(34-28(42)22(31-17(4)36)13-18-5-11-21(37)12-6-18)29(43)30-16(3)26(40)33-23(14-24(38)39)27(41)32-19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H,30,43)(H,31,36)(H,32,41)(H,33,40)(H,34,42)(H,38,39)/t16-,22-,23-,25-/m0/s1
SMILES:
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C
Molecular Formula:
C29H36N6O10
Molecular Weight:
628.6 g/mol
Ac-YVAD-pNA
CAS No.: 149231-66-3
Cat. No.: VC20880455
Molecular Formula: C29H36N6O10
Molecular Weight: 628.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Isoprenoids and isoprenols are key metabolic intermediates for biosynthesis of steroids, including cholesterol and hormones that regulate human reproduction or fertility, and post-translational modifications of proteins in signal transduction pathways for cell division and regulation of vesicular trafficking. SH2-Domain containing inositol 5-phosphatases (SHIP1 & SHIP2) dephosphorylate the 5-position of PI(3,4,5)P3 generating PI(3,4)P2. SHIP2 is ubiquitously expressed while SHIP1 is only found in hematopoietic lineage cells. 3AC is a selective inhibitor of SHIP1 (EC50 = 10 μM) and shows no inhibition of the other isoform, SHIP2, at concentrations up to 1 mM. 3AC promotes apoptosis of SHIP1-expressing leukemia cells (KG-1) and multiple myeloma cells (OPM) suggesting SHIP1 inhibition is a potential drug target for blood cancers. Mice treated with 3AC show increased numbers of MIR cells in the spleen and lymph nodes and increased numbers of granulocytes. N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine is a substrate whose amino acids YVAD have been shown to be a preferred cleavage site for caspase-1 and -4. Ac-YVAD-pNA is a substrate whose amino acids YVAD have been shown to be a preferred cleavage site for caspase-1 and -4. Caspase activity can be quantified by colorimetric detection of free p-nitroanilide at 405 nm. |
|---|---|
| CAS No. | 149231-66-3 |
| Molecular Formula | C29H36N6O10 |
| Molecular Weight | 628.6 g/mol |
| IUPAC Name | (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C29H36N6O10/c1-15(2)25(34-28(42)22(31-17(4)36)13-18-5-11-21(37)12-6-18)29(43)30-16(3)26(40)33-23(14-24(38)39)27(41)32-19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H,30,43)(H,31,36)(H,32,41)(H,33,40)(H,34,42)(H,38,39)/t16-,22-,23-,25-/m0/s1 |
| Standard InChI Key | YDPNOCSPPGFBPX-XNHCRPTKSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C |
| SMILES | CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C |
| Canonical SMILES | CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C |
| Appearance | Assay:≥95%A crystalline solid |
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